

Irsonontrine DMSO stock solution preparation

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Compound Focus: Irsonontrine Maleate

CAS No.: 1630083-70-3

Cat. No.: S12892657

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Chemical Profile of Irsonontrine

The table below summarizes the key chemical information for Irsonontrine necessary for solution preparation.

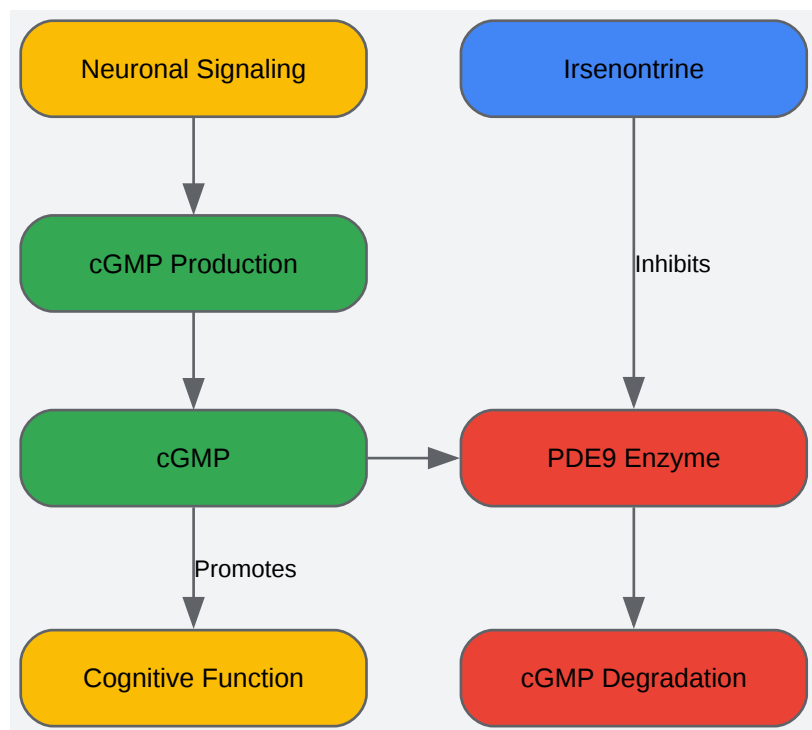
Property	Description
CAS Number	1429509-82-9 [1] [2] [3]
Molecular Formula	$C_{22}H_{22}N_4O_3$ [1] [2] [3]
Molecular Weight	390.44 g/mol [1] [2] [3]
Related CAS	Irsonontrine maleate: 1630083-70-3 [4]
Appearance	White to off-white solid powder [1] [2]

Biological Target & Mechanism

Irsonontrine is a potent and selective **phosphodiesterase 9 (PDE9) inhibitor** [1] [2] [5]. PDE9 enzyme breaks down cyclic guanosine monophosphate (cGMP) in the brain. By inhibiting PDE9, Irsonontrine

elevates cGMP levels in the central nervous system, which is believed to support synaptic plasticity and improve cognitive function [5]. This mechanism is being explored for treating cognitive dysfunction.

The following diagram illustrates this signaling pathway and the point of action for Irseontrine.



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Stock Solution Preparation & Formulation

The table below consolidates the standard preparation methods for *in vitro* and *in vivo* studies.

Application	Solvent	Target Concentration	Protocol & Notes
In Vitro Stock	DMSO	10-25 mM [1] [6]	Dissolve in DMSO at 12.5-25 mg/mL (32.02-64.03 mM). Note: DMSO is hygroscopic; use newly opened containers to avoid water absorption [1] [6].

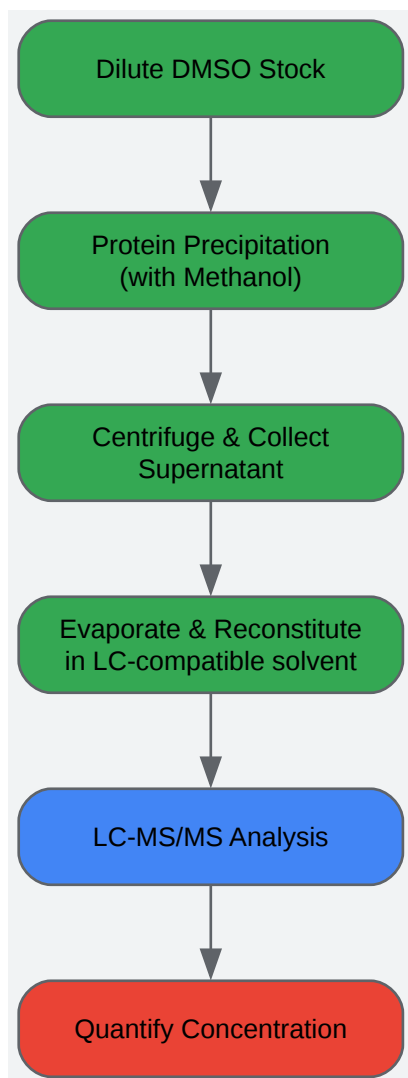
Application	Solvent	Target Concentration	Protocol & Notes
In Vivo (Oral)	0.5% CMC-Na	1.25-2.5 mg/mL	Suspend the compound in 0.5% carboxymethyl cellulose sodium (CMC-Na) solution [4]. Vortex thoroughly to create a homogenous suspension.
In Vivo (Injection)	10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	1.25 mg/mL	Sequentially add DMSO stock to PEG300, then Tween 80, and finally saline. This yields a clear solution [1] [2] [4].

Analytical Method for Stock Solution Quantification

To ensure accuracy, the concentration of DMSO stock solutions can be verified using a validated LC-MS/MS method [5] [7].

- **Principle:** Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) [5].
- **Sample Preparation:** Dilute the DMSO stock solution with a solvent like acetonitrile and water (e.g., 25:75 v/v) to a concentration within the analytical method's range (e.g., ~500 ng/mL) [5] [7].
- **Chromatography:** Use a reverse-phase column (e.g., Cortecs C18+, 2.7 μ m, 50 x 2.1 mm) with a gradient elution of 0.1% formic acid in water and a mixture of acetonitrile-methanol [5].
- **Mass Spectrometry:** Employ electrospray ionization in positive mode. Monitor the transition of the precursor to the product ion (**m/z 391.3** \rightarrow **321.1** for Irsenontrine) [5].

The workflow for this analytical process is summarized below.



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Critical Experimental Considerations

- **Storage:** For long-term stability, store the powder at -20°C . Aliquot DMSO stock solutions and store them at -80°C for up to 6 months, or at -20°C for 1 month. Avoid repeated freeze-thaw cycles [1] [2] [3].
- **In Vivo Formulations:** The provided formulations are for research purposes only. For oral administration in animals, suspending in 0.5% CMC-Na is common. For intravenous or intraperitoneal injection, the formulation containing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used to create a clear, injectable solution [1] [2] [4].
- **Stereochemistry:** Be aware that Irsonontrine is a chiral molecule. The (R)-enantiomer is a potent PDE9 inhibitor ($\text{IC}_{50} = 0.041 \mu\text{M}$) [6]. Confirm the specific stereoisomer used in your studies, as biological activity may differ.

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To cite this document: Smolecule. [Irsonontrine DMSO stock solution preparation]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b12892657#irsonontrine-dmso-stock-solution-preparation>]

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